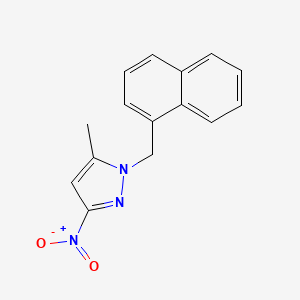

5-Methyl-1-(naphthylmethyl)-3-nitropyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” is a complex organic compound that appears to contain a pyrazole ring, a common structure in many biologically active compounds . The “5-Methyl” and “3-nitro” parts suggest substitutions on the pyrazole ring, which could significantly affect the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of “5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” would likely be characterized by the presence of a pyrazole ring, a nitro group, and a naphthylmethyl group . These groups could confer distinct chemical properties to the compound.

Chemical Reactions Analysis

The reactivity of “5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” would likely be influenced by the presence of the nitro group and the naphthylmethyl group. Nitro groups are electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Electronic Properties

- The spectral and electronic properties of similar nitropyrazoles, such as 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole, have been thoroughly investigated. These studies include experimental and calculated spectral data, providing insights into the stability of the molecules and their susceptibility to reduction processes (Regiec, Wojciechowski, & Mastalarz, 2014).

Chemical Reactivity and Synthesis 2. Research has been conducted on the reductive behavior of nitropyrazoles, revealing that the position of nitro groups significantly influences their reactivity and the structures of reaction products. This knowledge is crucial in synthesizing specific derivatives (Perevalov, Baryshnenkova, Manaev, Bezborodov, & Klapchuk, 1990).

- Studies have also explored nucleophilic photosubstitution reactions of nitropyrazoles, highlighting the reactivity of different isomers and offering methods for preparing specific derivatives (Oldenhof & Cornelisse, 2010).

Structural Analysis and Tautomerism 4. The structural assignments of amino-nitropyrazoles have been revised, based on amino proton chemical shifts and charge density calculations. This research aids in understanding the molecular structure and properties of nitropyrazoles (Khan & Lynch, 1971).

- The phenomenon of desmotropy in azoles, involving tautomerism of nitropyrazoles, has been studied, providing insights into their molecular and crystal structures (Foces-Foces, Llamas-Saiz, Claramunt, López, & Elguero, 1994).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-1-(naphthalen-1-ylmethyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-9-15(18(19)20)16-17(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCDOTFEGRPTNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2378617.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)

![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

![3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2378622.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)

![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)